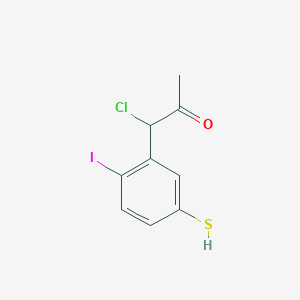
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a mercaptophenyl compound followed by chlorination and subsequent reaction with propanone. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Oxidation and Reduction: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated and sulfur-containing compounds with biological molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The presence of halogen atoms and the mercapto group allows it to form strong bonds with specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one can be compared with other halogenated and sulfur-containing compounds, such as:
1-Bromo-1-(2-iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-(2-iodo-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a mercapto group.
1-Chloro-1-(2-iodo-5-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group.
Properties
Molecular Formula |
C9H8ClIOS |
|---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,1H3 |
InChI Key |
RJBSKMPZUMRKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
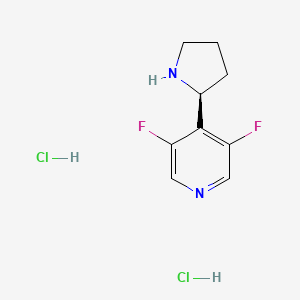
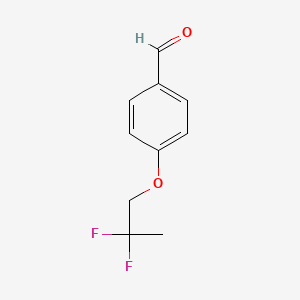

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)

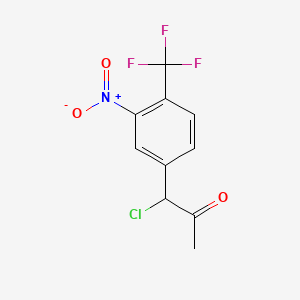
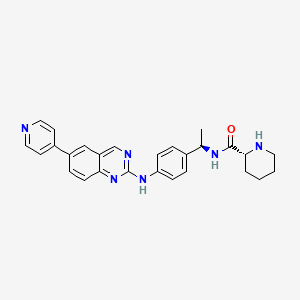
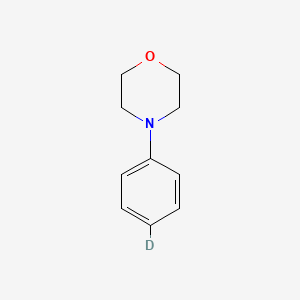


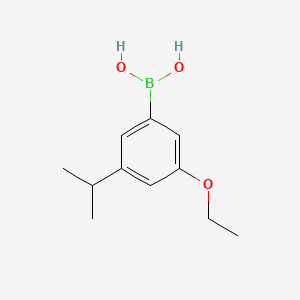
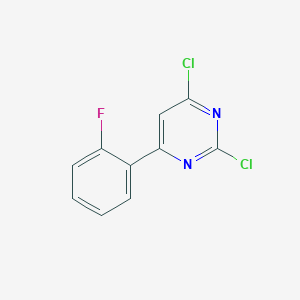
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
